REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[N:7]1[C:11](B2OC(C)(C)C(C)(C)O2)=[CH:10][CH:9]=[N:8]1.Br[C:22]1[CH:23]=[C:24]([NH2:30])[C:25]([O:28][CH3:29])=[N:26][CH:27]=1.COCCOC>O>[CH3:29][O:28][C:25]1[C:24]([NH2:30])=[CH:23][C:22]([C:11]2[N:7]([CH:2]3[CH2:3][CH2:4][CH2:5][CH2:6][O:1]3)[N:8]=[CH:9][CH:10]=2)=[CH:27][N:26]=1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
O1C(CCCC1)N1N=CC=C1B1OC(C(O1)(C)C)(C)C
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)OC)N
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
Pd(Ph3)4
|
Quantity
|
460 mg
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
92 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
argon was then bubbled through the solution for an additional 2 minutes
|
Duration
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2 min
|
Type
|
CUSTOM
|
Details
|
was quenched with brine
|
Type
|
EXTRACTION
|
Details
|
extracted with EtAc
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Name
|
|
Type
|
|
Smiles
|
COC1=NC=C(C=C1N)C1=CC=NN1C1OCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |